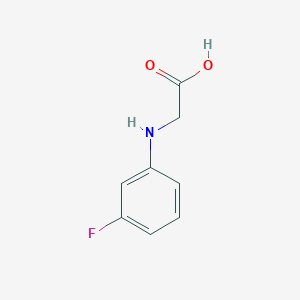

2-(3-Fluorophenylamino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Fluorophenylamino)acetic acid is a compound that is structurally related to various fluorinated aromatic compounds which have been synthesized and studied for their chemical properties and potential applications. While the specific compound is not directly discussed in the provided papers, related compounds such as 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile and 2-(4-fluorophenoxy) acetic acid have been synthesized and characterized, indicating a general interest in fluorinated aromatic compounds for their unique properties and potential utility in various fields .

Synthesis Analysis

The synthesis of related fluorinated compounds typically involves the use of a 'green protocol' or other environmentally friendly methods. For example, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was synthesized following such a protocol, which is indicative of a trend towards more sustainable chemistry practices . Similarly, 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone . These methods suggest that the synthesis of 2-(3-Fluorophenylamino)acetic acid would likely follow a comparable environmentally conscious approach, utilizing available fluorinated phenols and appropriate reagents under controlled conditions.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often elucidated using X-ray crystallography, as seen with 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, which crystallizes in the orthorhombic space group . Detailed structural information is obtained through this technique, which is crucial for understanding the compound's properties and reactivity. Theoretical calculations, such as those performed using the DFT-B3LYP/6-311++G(d,p) method, complement experimental data by providing insights into the equilibrium geometry and electronic structure .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often explored through various molecular descriptors and reactivity surfaces. For instance, the reactivity of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile has been explained using local and global molecular descriptors, providing a deeper understanding of its chemical behavior . Molecular docking studies, such as those carried out with the indoleamine 2,3-dioxygenase enzyme, can also reveal potential biological interactions and applications .

Physical and Chemical Properties Analysis

Fluorinated compounds exhibit unique physical and chemical properties due to the presence of the fluorine atom. For example, the fluorescent derivatives of some fluorinated compounds show good stability in both acidic and basic solutions, which is advantageous for further manipulation and structural analysis . The hydrophobic nature of these tags allows for their analysis in reversed-phase HPLC . Additionally, the crystal structure and intermolecular interactions of compounds like 2-(4-fluorophenoxy) acetic acid can be studied using Hirshfeld surface analysis and 3D energy frameworks, providing insight into their packing modes and stability .

Aplicaciones Científicas De Investigación

Reactivity and Spectral Analysis

A detailed computational study was conducted on halogenated phenylacetic acids, including 2-(3-Fluorophenylamino)acetic acid. This study revealed insights into the structural properties, reactivity, and acidity of these molecules. It also delved into various molecular descriptors, such as Fukui functions, local softness, and electrophilicity. Moreover, the study provided predictions and comparisons of vibrational spectra, which are crucial for understanding the molecular behavior and characteristics of such compounds (Srivastava et al., 2015).

Molecular Synthesis and Structural Characterization

2-(3-Fluorophenylamino)acetic acid was utilized in the synthesis and structural characterization of related compounds. For instance, a process involving nitration, treatment with borane-tetrahydrofuran, ammonolysis, and catalytic hydrogenation was employed to produce derivatives like 2-(5-amino-2-nitrophenyl) ethanol, showcasing the chemical versatility and utility of 2-(3-Fluorophenylamino)acetic acid in synthesizing complex molecular structures (Zhao De-feng, 2007).

Photophysical and Photochemical Studies

The compound has been a subject of interest in photophysical and photochemical studies. For instance, its fluorophenyl derivatives have been studied for their crystal structures and photoinitiated reactions. These studies provide insights into the crystallographic data, stabilization by interactions, and the behavior of the compounds under light exposure, contributing to the understanding of their photophysical properties and potential applications in fields like material sciences and photopolymerization (Prabhuswamy et al., 2021) (Aydın et al., 2005).

Analytical Chemistry and Sensing Applications

In the domain of analytical chemistry, 2-(3-Fluorophenylamino)acetic acid related compounds have been explored for sensing applications. For instance, a chemosensor based on a related compound was developed for the detection and bioimaging of Al(3+) in living cells. This research indicates the potential of such compounds in creating sensitive and selective detection systems for metal ions, contributing to advancements in biological imaging and environmental monitoring (Gui et al., 2015).

Propiedades

IUPAC Name |

2-(3-fluoroanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-2-1-3-7(4-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUADOXKIIFHTSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312186 |

Source

|

| Record name | N-(3-Fluorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenylamino)acetic acid | |

CAS RN |

5319-43-7 |

Source

|

| Record name | N-(3-Fluorophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5319-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Fluorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate](/img/structure/B1341653.png)

![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)